Potassium magnesium citrate

Description

Historical Context of Citrate (B86180) Salt Research in Chemical Biology

The study of citrate salts has a rich history in the field of chemical biology. Citric acid, a weak organic acid naturally found in citrus fruits, is a key intermediate in the Krebs cycle (also known as the citric acid cycle), a fundamental metabolic pathway in all aerobic organisms. wikipedia.org Its salts, known as citrates, have long been recognized for their biological roles. A significant milestone in citrate research was the discovery of its anticoagulant properties in the early 20th century. wikipedia.org This led to the use of sodium citrate for blood preservation, a practice that continues today. wikipedia.org

The ability of the citrate ion to chelate, or bind to, metal ions is a cornerstone of its function. wikipedia.orgnih.gov This chelating property is crucial in various biological processes and has been a central theme in citrate salt research. Scientists have explored how different metal citrates, including those of sodium, potassium, calcium, and magnesium, interact within biological systems. mdpi.com These studies have laid the groundwork for understanding the more complex, mixed metal citrates like potassium magnesium citrate.

Academic Significance of Polyvalent Citrate Compounds

Polyvalent citrate compounds, which are salts containing citrate ions with multiple cations, hold considerable academic interest due to their complex chemistries and synergistic effects. The citrate ion itself is a trivalent anion, meaning it can carry a charge of -3, allowing it to form stable complexes with various metal cations. nih.govresearchgate.net This multi-faceted binding capability makes polyvalent citrates intriguing subjects for research in coordination chemistry and material science.

The combination of different cations, such as potassium and magnesium, within a single citrate compound introduces a higher level of complexity and potential for unique properties. Researchers are interested in how the presence of multiple cations influences the compound's crystal structure, solubility, and bioavailability. The study of these mixed metal citrates contributes to a deeper understanding of ionic interactions and the principles of crystal engineering.

Overview of Contemporary Research Paradigms for Mixed Metal Citrates

Modern research into mixed metal citrates like this compound employs a variety of advanced analytical and methodological approaches. The "mixed methods" research paradigm, which combines qualitative and quantitative research techniques, is increasingly being adopted to gain a more comprehensive understanding. jiomnepal.edu.np This approach allows for both the detailed characterization of the compound's physical and chemical properties and the exploration of its behavior in complex systems.

Contemporary research often involves sophisticated techniques for synthesis and characterization. Methods such as spray drying are used to produce this compound with specific properties, like a controlled bulk density. google.comgoogle.com Advanced analytical methods are then used to characterize the resulting compound. The goal of this research is to precisely control the synthesis process to produce materials with desired characteristics for various applications.

Detailed Research Findings

Recent studies have provided valuable insights into the physicochemical properties and synthesis of this compound.

Physicochemical Properties

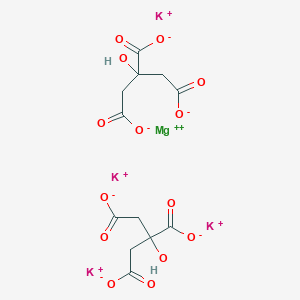

This compound is typically a white to off-white, odorless, crystalline powder or granule. wbcil.com It is known to be highly hygroscopic, readily absorbing moisture from the air. wbcil.com The chemical formula can be represented as C6H5KMgO7 or C12H10K4MgO14, depending on the specific salt form. nih.govnih.gov

Below is a table summarizing some of the key physical and chemical properties of this compound based on available research data.

| Property | Value | Source |

| Appearance | White, free-flowing powder | wbcil.com |

| Odor | Odorless | wbcil.com |

| Molecular Formula | C6H5KMgO7 or C12H10K4MgO14 | nih.govnih.gov |

| Molecular Weight | 252.50 g/mol or 558.90 g/mol | nih.govnih.gov |

Note: The molecular formula and weight can vary depending on the specific stoichiometry of the salt.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including neutralization reactions and direct combination. smolecule.com One common method involves the neutralization of citric acid with potassium hydroxide (B78521) and a magnesium source, such as magnesium oxide. google.comsmolecule.com The reaction conditions, including pH and temperature, are carefully controlled to ensure the formation of the desired product. smolecule.com

A patented method describes the preparation of this compound with varying molar ratios of magnesium, potassium, and citrate. For instance, a 5:2:4 molar ratio of Mg:K:Citrate was achieved by dissolving citric acid in water and then adding magnesium oxide and potassium hydroxide. google.com The resulting mixture was then dried using a spray dryer to obtain a powder with a specific bulk density. google.com The final product composition is typically characterized by its magnesium, potassium, and citrate content by weight. google.comgoogle.com

The following table outlines a synthesis example for this compound with a 5:2:4 molar ratio of Mg:K:Citrate.

| Reactant | Amount |

| Citric acid anhydrous | 540 g |

| Water | 2840 g |

| Magnesium Oxide | 141 g |

| Potassium hydroxide | 107 g |

Source: google.com

The resulting material from this synthesis was found to have a bulk density of 0.6 kg/l , a magnesium content of 12.5%, and a potassium content of 8.2%. google.com

Structure

3D Structure of Parent

Properties

CAS No. |

137590-34-2 |

|---|---|

Molecular Formula |

C12H10K4MgO14 |

Molecular Weight |

558.9 g/mol |

IUPAC Name |

magnesium;tetrapotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C6H8O7.4K.Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;/q;;4*+1;+2/p-6 |

InChI Key |

ZBBBMBVEBOYSBA-UHFFFAOYSA-H |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+].[K+].[K+].[K+] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+].[K+].[K+].[K+] |

Synonyms |

MAGNESIUMPOTASSIUMCITRATE |

Origin of Product |

United States |

Synthesis Methodologies and Chemical Derivations of Potassium Magnesium Citrate

Fundamental Reaction Pathways for Citrate (B86180) Salt Formation

The formation of potassium magnesium citrate can be approached through several fundamental reaction types, each with specific mechanisms and procedural considerations.

Neutralization Reaction Mechanisms (e.g., Citric Acid with Potassium Hydroxide (B78521) and Magnesium Oxide/Hydroxide)

A primary and widely used method for synthesizing this compound is through a neutralization reaction. smolecule.comsmolecule.com This acid-base reaction involves combining citric acid (an organic acid) with sources of potassium and magnesium, which are typically basic compounds. ck12.orgibchem.com

The fundamental reaction sees citric acid (C₆H₈O₇) reacting with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), and a magnesium base, like magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂). smolecule.comsmolecule.comwikipedia.org In this process, the acidic protons of the citric acid are neutralized by the hydroxide or carbonate ions from the bases, resulting in the formation of the this compound salt and water. ck12.orgchemicals.co.uk For instance, the reaction with hydroxides can be generally represented as:

C₆H₈O₇ + xKOH + yMg(OH)₂ → KₓMgᵧ(C₆H₅O₇)₂ + zH₂O

The stoichiometry (the values of x, y, and z) is carefully controlled to achieve the desired molar ratio of potassium and magnesium in the final product. The reaction is typically carried out in an aqueous solution. smolecule.com The use of citric acid is key as it can donate protons, facilitating the dissolution of relatively water-insoluble bases like magnesium oxide. acs.orgnih.gov The reaction between an acid and a base is inherently a neutralization process that yields a salt and water. pressbooks.pub

Direct Combination Approaches of Constituent Citrates

An alternative synthesis route involves the direct combination of pre-formed citrate salts. smolecule.comsmolecule.com In this method, potassium citrate (K₃C₆H₅O₇) and magnesium citrate (Mg₃(C₆H₅O₇)₂) are mixed in an aqueous solution under controlled conditions. smolecule.com This approach bypasses the need for a direct neutralization reaction with acids and bases, instead relying on the co-crystallization or complexation of the individual citrate salts to form the double salt.

Another variation of this approach is the fusion of magnesium carbonate (MgCO₃) with potassium citrate at elevated temperatures (150–200°C), which yields the anhydrous form of this compound.

Precipitation Techniques and Crystallization Control

Precipitation is a crucial step in isolating the synthesized this compound from the reaction solution. smolecule.com By carefully controlling parameters such as pH, temperature, and reactant concentrations, the solubility of the double salt can be exceeded, leading to its precipitation out of the solution as a solid. smolecule.comgoogle.com

Crystallization control is essential for obtaining a product with desired physical properties, such as a specific particle size and bulk density. googleapis.comencyclopedia.pub Techniques to manage crystallization include:

Solvent Evaporation: After the reaction, the solvent (typically water) can be evaporated, increasing the concentration of the this compound and inducing crystallization. smolecule.com

Temperature Control: The solubility of citrate salts is temperature-dependent. Cooling the reaction mixture can decrease the solubility of the product and promote crystallization. encyclopedia.pub However, for some citrate syntheses, excessively high temperatures can lead to the precipitation of unwanted crystals. google.com

Supersaturation Management: Controlling the degree of supersaturation—the state where the concentration of the solute exceeds its equilibrium solubility—is critical. A controlled level of supersaturation influences the rate of nucleation and crystal growth, which in turn determines the final particle size distribution. encyclopedia.pub

Seeding: Introducing small seed crystals of the desired product can initiate and control the crystallization process, leading to a more uniform particle size. encyclopedia.pub

Stoichiometric Control and Molar Ratio Optimization in Synthesis

The precise control of the stoichiometry of the reactants is paramount in the synthesis of this compound, as it directly dictates the chemical composition, purity, and even the therapeutic efficacy of the final product.

Influence of Reactant Ratios on Product Composition and Purity

The molar ratio of the magnesium, potassium, and citrate sources in the initial reaction mixture determines the elemental composition of the resulting salt. googleapis.com Different formulations of this compound can be produced by varying these ratios. For example, specific molar compositions like 4:1:2 (K:Mg:citrate) and 5:2:4 (Mg:K:citrate) have been synthesized for different applications. googleapis.comgoogleapis.comgoogle.com

A study comparing different formulations found that varying the molar ratios of potassium and magnesium affected the product's physiological impact. nih.gov For instance, a formulation with a K:Mg:citrate ratio of approximately 3:1:2 (specifically K3MgHCit2) was compared to one with a 4:1:2 ratio (K4MgCit2). nih.gov

The final product composition is often defined by weight percentages of the constituent elements. A magnesium-rich composition, for instance, might contain 8% to 15% magnesium and 7.5% to 16% potassium by dry weight. googleapis.com Achieving high purity, often exceeding 99%, requires careful stoichiometric control. An excess of one reactant can lead to impurities; for example, an excess of potassium hydroxide can risk the precipitation of magnesium hydroxide.

Table 1: Examples of Molar Ratios in this compound Synthesis

| Molar Ratio (K:Mg:Citrate) | Molar Ratio (Mg:K:Citrate) | Resulting Formulation | Reference |

| ~4:1:2 | - | K4Mg(C₆H₅O₇)₂ | nih.gov |

| ~3:1:2 | - | K₃MgH(C₆H₅O₇)₂ | nih.gov |

| - | 5:2:4 | Magnesium-rich composition | googleapis.com |

Kinetic and Thermodynamic Considerations in Reaction Progression

The progression of the synthesis reaction is governed by both kinetic and thermodynamic factors.

Kinetics relates to the speed of the reaction. Factors influencing the reaction rate include:

Temperature: Generally, higher temperatures increase the reaction rate. For instance, in the neutralization reaction, maintaining a temperature below 100°C is desirable, with a preferred temperature around 80°C to ensure the reaction proceeds without product degradation. google.com However, for some processes, temperatures need to be kept low (e.g., below 40°C) to prevent the precipitation of unwanted crystals. google.com

pH: The pH of the reaction mixture is a critical parameter, influencing the solubility of reactants and the progression of the neutralization. A final pH between 5.3 and 8.0 is often targeted. google.com

Reactant Concentration: The concentration of reactants, such as citric acid in the initial solution (e.g., 0.25 to 1.2 M), affects the reaction kinetics. googleapis.com

Thermodynamics deals with the energy changes and stability of the system. The formation of this compound is an exothermic process, meaning it releases heat. unipa.it Thermodynamic data, such as Gibbs free energies of formation and reaction enthalpies, are used to predict the spontaneity and equilibrium position of the reaction. researchgate.net The goal is to form a thermodynamically stable final product. mdpi.com Research has shown that higher magnesium content can improve the thermal stability of the product during processing steps like drying.

Process Parameter Optimization in Large-Scale Synthesis

The industrial-scale production of this compound necessitates rigorous control over process parameters to ensure product consistency, purity, and desired physical properties. Optimization focuses on the reaction environment and subsequent processing steps like drying, which are critical determinants of the final product's characteristics.

In large-scale synthesis, the reaction is typically initiated by combining citric acid with water, followed by the gradual addition of magnesium and potassium compounds. googleapis.com The precise control of temperature, agitation, and pH is paramount to drive the reaction to completion while preventing the degradation of reactants and the formation of impurities.

Temperature: The reaction temperature must be carefully managed. It is preferably maintained below 100°C to prevent the degradation of citric acid. google.com A common optimal temperature for the reaction mixture is approximately 80°C. googleapis.comgoogle.comgoogle.com Allowing the temperature to exceed 120°C can lead to significant product degradation. googleapis.comgoogle.com

Agitation: Continuous and effective agitation is crucial for ensuring the homogeneity of the reaction mixture, particularly in large-volume reactors like ribbon mixers. google.comgoogle.com Proper mixing facilitates uniform heat distribution and complete interaction between the reactants, which include citric acid, a magnesium source like magnesium oxide, and a potassium source like potassium carbonate. google.comgoogle.com

pH Regulation: The final pH of the solution before the drying stage is a critical control point, typically adjusted to a range of 7.5 to 10.5. google.com This ensures the formation of the desired salt. However, using an excessive amount of the potassium base (e.g., potassium hydroxide) to accelerate neutralization can elevate the pH too much, creating a risk of precipitating undesired magnesium hydroxide (Mg(OH)₂). The molar ratio of the reactants is also a key parameter, with a magnesium-to-potassium-to-citrate ion ratio of approximately 1:4:2 being common for producing a dense, granular product. googleapis.comgoogle.com

Optimized Reaction Parameters for Large-Scale Synthesis

| Parameter | Optimal Range/Value | Rationale & Notes | Citations |

|---|---|---|---|

| Temperature | ~80°C (Preferred); <100°C (Limit) | Prevents degradation of citric acid. Temperatures >120°C can cause product decomposition. | googleapis.comgoogle.comgoogle.com |

| Agitation | Continuous | Ensures homogeneity and complete reaction in large-scale mixers (e.g., ribbon mixers). | google.comgoogle.com |

| Final pH (pre-drying) | 7.5 - 10.5 | Ensures correct salt formation. High pH can precipitate magnesium hydroxide. | google.com |

| Water Content (Hydrated Mass) | 10 - 20 wt% | Ensures a complete reaction to form a thick "slush" without creating a difficult-to-handle paste. | googleapis.com |

The drying method employed after synthesis is a critical step that dictates the final morphology, density, and solubility of the this compound powder. The two primary industrial methods are conventional granulation-drying and spray drying, each yielding a product with distinct physical properties.

Conventional Granulation and Drying: This method involves blending the reactants to form a dense, hydrated granular mass. googleapis.com This mass is subsequently milled and dried, often in a drying oven at temperatures around 66°C (150°F). google.com The process results in a high-density product with a bulk density typically greater than 1.1 g/cm³. google.comgoogle.com This dense, granular material is advantageous for tableting as it is often directly compressible, requiring minimal binders. google.comgoogle.com

Spray Drying: This technique offers a streamlined, continuous alternative for producing a fine, free-flowing powder. In this process, an aqueous solution of the reactants is atomized into a chamber with hot inlet air, with temperatures ranging from 190°C to 350°C. google.com The rapid evaporation of water forms solid particles. Spray drying typically produces a less dense, more amorphous powder with a bulk density between 0.55 and 0.65 g/cm³. google.com The amorphous structure can enhance the dissolution rate of the final product. Process parameters such as feed concentration, inlet air temperature, and atomization pressure significantly influence the final particle size and bulk density. researchgate.net

Comparison of Drying Techniques and Resulting Morphology

| Parameter | Conventional Granulation/Drying | Spray Drying | Citations |

|---|---|---|---|

| Process | Formation of a dense mass, followed by milling and oven drying. | Atomization of a liquid feed into a hot gas stream for rapid drying. | google.comgoogle.com |

| Drying Temperature | ~66°C | 190°C - 350°C (Inlet Air) | google.comgoogle.com |

| Resulting Bulk Density | > 1.1 g/cm³ | 0.55 - 0.65 g/cm³ | google.comgoogle.comgoogle.com |

| Particle Structure | Dense, granular, crystalline. | Fine powder, typically amorphous. | google.com |

| Key Advantage | Directly compressible for tableting. | Enhanced dissolution rate and solubility. | google.com |

Reaction Conditions: Temperature, Agitation, and pH Regulation

Exploration of Alternative Precursors and Synthetic Routes

Research into the synthesis of this compound has also explored various starting materials (precursors) and alternative reaction pathways to optimize cost, control reaction kinetics, and modify final product characteristics.

The standard synthesis involves the reaction of citric acid with a magnesium source and a potassium source in an aqueous solution. googleapis.com However, several alternatives for the base precursors are available.

Alternative Magnesium Precursors: While magnesium oxide (MgO) is a commonly used, cost-effective precursor, other compounds can be employed. googleapis.comgoogle.com These include magnesium carbonate (MgCO₃) and magnesium hydroxide (Mg(OH)₂). googleapis.comgoogle.com The use of magnesium carbonate can offer better control over the reaction temperature due to the endothermic nature of its reaction with acid. googleapis.com

Alternative Potassium Precursors: Potassium carbonate (K₂CO₃) is often preferred due to its lower cost. google.com Alternatives include potassium bicarbonate (KHCO₃) and potassium hydroxide (KOH). google.comgoogle.com Potassium hydroxide is frequently used in syntheses that prepare an aqueous solution intended for spray drying. google.com

Alternative Synthetic Routes: Beyond the standard aqueous neutralization reaction, other routes have been considered. One such alternative is a fusion method, which involves heating magnesium carbonate directly with potassium citrate (K₃C₆H₅O₇) at high temperatures (150–200°C) to produce the anhydrous form of this compound. This route bypasses the aqueous neutralization and drying steps. Furthermore, altering the molar ratios of the precursors, such as using a 5:2:4 or 1:1:1 ratio of Mg:K:Citrate, has been investigated to produce compounds with different properties, such as improved thermal stability. google.com

Standard and Alternative Precursors in Synthesis

| Ion Source | Standard Precursor(s) | Alternative Precursor(s) | Citations |

|---|---|---|---|

| Magnesium (Mg²⁺) | Magnesium Oxide (MgO) | Magnesium Carbonate (MgCO₃), Magnesium Hydroxide (Mg(OH)₂) | googleapis.comgoogle.com |

| Potassium (K⁺) | Potassium Carbonate (K₂CO₃) | Potassium Bicarbonate (KHCO₃), Potassium Hydroxide (KOH) | google.comgoogle.comgoogle.com |

| Citrate (C₆H₅O₇³⁻) | Citric Acid (C₆H₈O₇) | Potassium Citrate (K₃C₆H₅O₇) (in fusion route) | googleapis.com |

Advanced Characterization Techniques and Structural Analysis of Potassium Magnesium Citrate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of potassium magnesium citrate (B86180), offering non-destructive ways to probe its molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are particularly powerful in defining the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of potassium magnesium citrate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including the coordination of the citrate ligand to the potassium and magnesium ions.

Proton (¹H) NMR spectroscopy is highly effective for observing the hydrogen atoms in the citrate molecule and tracking changes in their chemical environment upon complexation with magnesium and potassium. The coordination of the citrate ligand to a metal cation like magnesium often leads to an observable shift in the NMR signals of protons adjacent to the coordinating Lewis bases, which is attributed to the electropositive character of the metal. nih.govacs.org

This technique is also crucial for quality control, as it can effectively identify and quantify impurities. For instance, in syntheses involving citric acid and magnesium, ¹H NMR can detect the presence of magnesium citrate as a byproduct or impurity. acs.orgmdpi.com Studies have identified a characteristic quartet signal between 2.50-2.70 ppm in D₂O as being indicative of a 1:1 magnesium-to-citrate composition. acs.org The presence of unreacted citric acid or other side products can also be monitored, ensuring the purity of the final this compound compound. mdpi.com

Table 1: Illustrative ¹H NMR Spectral Data for Citrate Species

| Species | Protons | Typical Chemical Shift (ppm) in D₂O | Multiplicity | Notes |

| Magnesium Citrate | -CH₂- | 2.50 - 2.70 | Quartet | Characteristic signal used for impurity identification. acs.org |

| Free Citric Acid | -CH₂- | 2.52, 2.68 | Doublets (AX system) | Chemical shifts are pH-dependent. |

Note: This table is illustrative. Actual chemical shifts can vary based on solvent, pH, and concentration.

While ¹H NMR focuses on protons, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the citrate ligand. Due to the wider range of chemical shifts in ¹³C NMR compared to ¹H NMR, it often provides better-resolved spectra with less signal overlap, making it a highly sensitive method for determining the mode of magnesium coordination. acs.orgresearchgate.netmdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Citrate Carbon Skeleton

| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |

| C=O (Carboxyl) | 170 - 185 | Significant shifts observed upon metal chelation. |

| C-OH (Quaternary) | 70 - 80 | Position is a key indicator of coordination via the hydroxyl group. |

| -CH₂- | 40 - 50 | Shifts indicate changes in the electronic environment due to nearby chelation. |

Note: This table provides general ranges. Precise values depend on the specific coordination and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and mapping the intricate connectivity within the this compound complex.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. emerypharma.com An HSQC spectrum displays peaks that link a specific proton signal on one axis to the signal of the carbon it is bonded to on the other axis. emerypharma.com This allows for the definitive assignment of which protons are attached to which carbons in the citrate backbone. mdpi.comacs.org

Together, HSQC and HMBC experiments provide a comprehensive picture of the molecular structure, confirming the ligand's coordination mode by piecing together the entire bonding network. mdpi.comacs.org

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis and Chelation Sites

Vibrational Spectroscopy

Vibrational spectroscopy measures the energy of molecular vibrations, which are unique to the types of chemical bonds and functional groups present in a molecule. It serves as a molecular "fingerprint" and is highly sensitive to changes in structure and bonding, such as those that occur during the formation of a metal-ligand complex. psu.edu

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique used to identify the functional groups within this compound and to confirm the coordination of the metal ions to the citrate ligand. nih.govunipa.it The FT-IR spectrum provides valuable information by revealing shifts in the vibrational frequencies of the citrate's functional groups upon complexation. researchgate.net

The most informative regions in the FT-IR spectrum for this analysis are:

O-H Stretching Region (~3600-3000 cm⁻¹): A broad absorption band in this region is characteristic of the hydroxyl (-OH) group of the citrate and associated water molecules. nih.gov Changes in the position and shape of this band upon complexation can indicate the involvement of the hydroxyl group in coordinating the metal ions.

C=O and C-O Stretching Region (~1750-1300 cm⁻¹): This region is dominated by the vibrations of the carboxylate groups (COO⁻). In free citric acid, the carboxylic acid C=O stretch appears around 1700 cm⁻¹. Upon deprotonation and coordination to potassium and magnesium, this band is replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group, typically appearing around 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹, respectively. researchgate.net The separation between the wavenumbers of these two bands (Δν = νₐₛ - νₛ) is a critical diagnostic tool that provides insight into the coordination mode of the carboxylate groups (e.g., monodentate, bidentate, or bridging). researchgate.netmdpi.com

Table 3: Key FT-IR Absorption Bands for the Analysis of Metal Citrates

| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |

| ~3600-3000 | O-H stretch (hydroxyl & H₂O) | Broad band; indicates presence of -OH groups and hydration. Changes suggest involvement in coordination. nih.gov |

| ~1700 | C=O stretch (of -COOH) | Present in free citric acid; diminishes or disappears upon salt formation. |

| ~1650-1550 | Asymmetric COO⁻ stretch (νₐₛ) | Strong absorption confirming deprotonated carboxylate groups involved in coordination. researchgate.net |

| ~1450-1350 | Symmetric COO⁻ stretch (νₛ) | Strong absorption confirming deprotonated carboxylate groups. The Δν value helps determine the coordination mode. researchgate.net |

By analyzing these characteristic bands, FT-IR spectroscopy affirms the successful formation of the this compound salt and provides strong evidence regarding the molecular sites involved in the coordination chemistry. nih.govresearchgate.net

Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Characterization

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules, offering a detailed fingerprint of a compound's chemical structure and crystal lattice. When applied to this compound, the resulting spectrum is dominated by the vibrations of the citrate anion, though it is influenced by the coordinating potassium and magnesium cations.

The analysis of citrate compounds via Raman spectroscopy reveals characteristic peaks corresponding to the stretching and bending of its various functional groups. researchgate.net The presence of the metal cations (K⁺ and Mg²⁺) can cause shifts in the positions of these peaks compared to pure citric acid, reflecting the formation of ionic bonds and specific coordination environments within the crystal lattice. researchgate.net For instance, the symmetric and antisymmetric stretching vibrations of the carboxylate (COO⁻) groups are particularly sensitive to the coordinating cation. nsf.gov

Key vibrational modes observed in the Raman spectra of citrate-containing compounds include C-C stretching, C-OH deformation, and the prominent C=O stretching of the carboxyl groups. researchgate.net Studies on similar salts show that changes in the crystal lattice, such as the presence of water of hydration or interactions with different cations, can be monitored through variations in the Raman spectrum. acs.org While a specific spectrum for this compound is not widely published, analysis of related compounds like potassium citrate provides insight into the expected vibrational bands.

Interactive Table: Representative Raman Peaks for Citrate Compounds

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Citric Acid researchgate.net | Approximate Wavenumber (cm⁻¹) in Potassium Citrate chemicalbook.com | Description |

| C₃CO Deformation | 782 | - | Deformation of the carbon backbone |

| C-C Bends / OH Bend | 905 | - | Bending of the carbon chain and hydroxyl group |

| C-C Symmetric Stretch | 942 | - | Symmetric stretching of the carbon-carbon bonds |

| C-O Stretching | 1078 | - | Stretching of the carbon-oxygen single bonds |

| O-CO Deformation | 1347 | - | Bending of the carboxylate groups |

| C-OH Deformation | 1440 | - | Deformation of the carbon-hydroxyl bond |

| CH₂ Scissors | 1468 | - | Scissoring motion of the methylene (B1212753) (CH₂) groups |

| C=O Stretching (Lateral) | 1680 | ~1600-1700 | Stretching of the terminal carboxyl groups |

| C=O Stretching (Central) | 1750 | ~1600-1700 | Stretching of the central carboxyl group |

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular formula is C₁₂H₁₀K₄MgO₁₄, with a molecular weight of approximately 558.90 g/mol and an exact mass of about 557.847 Da. nih.gov

In the context of a coordination compound, fragmentation may also involve the cleavage of the bonds between the metal ions and the citrate ligand. uvic.ca Soft ionization techniques, such as electrospray ionization (ESI), are more likely to keep the complex intact or show adducts with the metal ions, allowing for the determination of the parent molecular ion. acdlabs.com The analysis would reveal peaks corresponding to the intact citrate anion and its fragments, as well as signals indicating the presence of potassium and magnesium isotopes.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray diffraction (XRD) is the principal technique for determining the crystalline structure, identifying phases, and studying polymorphism in solid materials. ajol.info The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice, producing a unique diffraction pattern for each crystalline compound. nih.gov

The analysis of this compound with XRD would provide information on its crystal system, unit cell dimensions, and the specific arrangement of potassium, magnesium, and citrate ions. Studies on related compounds, such as magnesium citrate, have utilized XRD to confirm their identity and crystalline nature in various samples, including dietary supplements. nih.govresearchgate.net The diffraction pattern is characterized by a series of peaks at specific diffraction angles (2θ), which are determined by the spacing between crystal lattice planes (d-spacing) according to Bragg's Law. nih.gov

Each crystalline form or polymorph of this compound would produce a distinct XRD pattern, making XRD a powerful tool for quality control and structural verification. nih.govpnas.org While a complete crystal structure for this compound is not detailed in the provided search results, the analysis of its components demonstrates the utility of the technique. For example, XRD analysis of a supplement containing magnesium citrate revealed distinct peaks confirming its crystalline phase. nih.gov

Interactive Table: Representative XRD Peaks for Magnesium Citrate

| 2θ Angle (°) nih.gov | d-spacing (Å) nih.gov |

| 7.33 | 12.05 |

| 8.44 | 10.47 |

| 11.13 | 7.94 |

| 14.65 | 6.04 |

| 17.50 | 5.06 |

| 18.57 | 4.77 |

| 22.37 | 3.97 |

| 24.16 | 3.68 |

| 25.43 | 3.50 |

| 29.50 | 3.03 |

Note: This data is for magnesium citrate [Mg₃(C₆H₅O₇)₂] as identified in a dietary supplement. nih.govresearchgate.net The pattern for this compound would be different but would be analyzed using the same principles.

X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition and Distribution

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for determining the elemental composition of materials. malvernpanalytical.com It works by bombarding a sample with high-energy X-rays, which causes the atoms in the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis.

For this compound, XRF can be used to confirm the presence and quantify the amounts of potassium (K) and magnesium (Mg). The technique is capable of detecting a wide range of elements, typically from beryllium (Be) to uranium (U). spectro.com It is a valuable tool for quality control in manufacturing, ensuring the correct stoichiometry of the elements in the final product.

However, XRF analysis of light elements like magnesium can present challenges. The fluorescence yield is lower for lighter elements, and their emitted X-rays have lower energy, which can be absorbed by the sample matrix or even by air, sometimes requiring analysis to be performed under a vacuum or helium atmosphere. malvernpanalytical.comspectro.com Despite these limitations, modern XRF instruments, including portable and monochromatic systems, have shown increasing reliability for the analysis of light elements in various matrices, such as plant tissues and soils. mdpi.combiorxiv.org

Chromatographic and Separation Science Techniques

Ion Chromatography (IC) for Cation and Anion Quantification

Ion Chromatography (IC) is a powerful separation technique used for the determination of ionic species in solution. It is the method of choice for quantifying the cationic (potassium and magnesium) and anionic (citrate) components of this compound. The technique separates ions based on their affinity for an ion-exchange resin packed in a column.

For the analysis of this compound, the sample would be dissolved in an aqueous solution and injected into the IC system. A cation-exchange column would be used for the simultaneous determination of K⁺ and Mg²⁺, while an anion-exchange column would be used for the citrate anion. Following separation, the ions are typically detected by measuring their conductivity. Several studies have demonstrated the successful separation and quantification of common cations, including K⁺ and Mg²⁺, in various matrices using IC.

Ion-exchange chromatography is the fundamental mechanism behind ion chromatography. For the quantification of potassium (K⁺) and magnesium (Mg²⁺) in this compound, a cation-exchange column is employed. This column contains a stationary phase with fixed negative charges (e.g., sulfonic or carboxylic acid groups) that attract and retain the positively charged cations.

The separation is achieved by pumping a liquid mobile phase, known as the eluent, through the column. The eluent also contains cations that compete with the sample cations for the binding sites on the resin. By carefully selecting the eluent composition and concentration, the retained K⁺ and Mg²⁺ ions can be selectively displaced from the column at different times. Divalent ions like Mg²⁺ generally bind more strongly to the cation-exchange resin than monovalent ions like K⁺, resulting in longer retention times for magnesium under typical conditions. Methodologies have been developed for the simultaneous determination of these cations using eluents such as methanesulfonic acid.

Interactive Table: Example Ion Chromatography Conditions for K⁺ and Mg²⁺ Analysis

| Parameter | Condition |

| Technique | Cation-Exchange Chromatography with suppressed conductivity detection |

| Column | A Dionex IonPac CS12A or similar cation-exchange column is often used. |

| Eluent | An acidic eluent, commonly methanesulfonic acid (MSA), is used. A gradient elution may be employed for optimal separation. |

| Flow Rate | Typically around 1.0 - 1.2 mL/min. |

| Typical Retention Time (K⁺) | Varies with conditions, but generally elutes before Mg²⁺. |

| Typical Retention Time (Mg²⁺) | Varies with conditions, but generally elutes after K⁺ due to stronger interaction with the column. |

Note: This table provides a generalized set of conditions based on common practices in ion chromatography for cation analysis. Actual parameters would be optimized for the specific instrument and sample.

Ion-Exclusion Chromatography for Anionic Species (Citrate)

Ion-exclusion chromatography (IEC) is a powerful technique for the determination of the citrate anion in this compound. This method separates ionic species from non-ionic or weakly ionized species in solution. In the context of analyzing citrate, IEC can effectively quantify its presence, although it does not differentiate between the citrate associated with potassium or magnesium. chromforum.org

The principle of IEC involves the use of a stationary phase, often a sulfonated polystyrene-divinylbenzene resin, and an acidic mobile phase, such as dilute sulfuric acid. chromforum.org The highly ionized anionic species (like citrate) are "excluded" from the pores of the stationary phase due to electrostatic repulsion from the fixed negative charges of the sulfonate groups, and thus elute first.

Mobile Phase: A common mobile phase is a dilute solution of a strong acid, for instance, 0.002 N Sulfuric acid. chromforum.org

Detection: Conductivity detection is frequently employed following separation. chromforum.orgfda.gov.tw The change in conductivity of the eluent as the analyte passes through the detector allows for sensitive quantification.

Sample Preparation: Analysis typically requires simple dilution of the sample and filtration to remove any particulate matter. fda.gov.tw

While IEC is adept at quantifying total citrate, it is important to note that it will not distinguish between different citrate salts (e.g., potassium citrate and magnesium citrate) if they are present in a mixture. chromforum.org Therefore, it is often used in conjunction with other techniques that can determine the cationic components.

High-Performance Liquid Chromatography (HPLC) with Conductivity Detection

High-Performance Liquid Chromatography (HPLC) coupled with a conductivity detector offers a robust method for the analysis of both the anionic (citrate) and cationic (potassium and magnesium) components of this compound. This technique provides separation and quantification of ions in a sample.

For the analysis of cations like potassium and magnesium, ion-exchange chromatography, a mode of HPLC, is particularly suitable. chromforum.orgmdpi.comresearchgate.net In this approach, a column with cation-exchange functionalities is used.

Stationary Phase: A common choice is a cation-exchange column, such as the Dionex® IonPac® CS16. mdpi.com

Mobile Phase: A typical mobile phase for cation analysis is an acidic solution, like methane (B114726) sulfonic acid. mdpi.comdntb.gov.ua A gradient elution may be used to achieve optimal separation of different cations. mdpi.com

Detection: A conductivity detector measures the electrical conductivity of the eluent as the separated ions pass through. mdpi.comdntb.gov.ua This allows for both qualitative (based on retention time) and quantitative (based on peak area) analysis.

The retention times for potassium and magnesium ions are distinct, allowing for their simultaneous determination in a single chromatographic run. mdpi.comdntb.gov.ua For instance, reported retention times under specific conditions were approximately 12.8 minutes for potassium and 16.2 minutes for magnesium. mdpi.comdntb.gov.ua

| Ion | Typical Retention Time (minutes) |

| Potassium | 12.8 mdpi.comdntb.gov.ua |

| Magnesium | 16.2 mdpi.comdntb.gov.ua |

This method has been validated according to ICH guidelines and has demonstrated good linearity and accuracy for the quantification of these ions in pharmaceutical preparations. mdpi.comdntb.gov.ua

Elemental Analysis and Stoichiometric Determination

To ascertain the precise elemental composition and stoichiometric ratio of potassium and magnesium to citrate, a combination of elemental analysis techniques is employed.

Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) for Metal Content

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive and accurate technique for determining the elemental composition of a sample, making it ideal for quantifying the potassium and magnesium content in this compound. chromforum.orgoup.com

In ICP-OES, the sample is introduced into an argon plasma, which reaches temperatures of up to 10,000 K. At these temperatures, the atoms of the elements in the sample are excited and emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

This technique is known for its ability to provide accurate quantification even for trace level elements. chromforum.org It has been successfully used to determine potassium and magnesium in various matrices, including fertilizers and biological samples. oup.commdpi.com For accurate results, it is crucial to ensure proper sample aspiration and nebulization. chromforum.org

Microanalysis for Carbon, Hydrogen, and Oxygen Composition

Microanalysis, specifically combustion analysis, is a fundamental technique for determining the mass percentages of carbon and hydrogen in an organic compound like this compound. In this method, a small, precisely weighed amount of the sample is combusted in a stream of oxygen. The combustion products, carbon dioxide (CO2) and water (H2O), are collected and weighed. From these masses, the percentages of carbon and hydrogen in the original sample can be calculated. The oxygen content is typically determined by difference. This data is crucial for confirming the empirical formula of the citrate component of the salt.

Advanced Thermal Analysis for Stability and Composition

Advanced thermal analysis techniques are indispensable for characterizing the thermal stability, decomposition profile, and hydration state of this compound.

Thermogravimetric Analysis (TGA) for Decomposition Patterns and Hydration State

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. labwrench.com This technique is particularly useful for determining the water of hydration and observing the decomposition patterns of compounds like this compound. nih.govresearchgate.net

When a hydrated salt is heated, it will lose its water molecules at specific temperatures, resulting in a stepwise decrease in mass on the TGA curve. researchgate.net The percentage of mass loss can be used to calculate the number of water molecules present in the crystal structure. nih.gov For example, a study on magnesium maltol, another magnesium-containing compound, used TGA to determine that a 22.70% weight decrease corresponded to the loss of four water molecules. nih.gov

Following dehydration, further heating leads to the decomposition of the citrate molecule. The TGA curve will show additional mass loss steps corresponding to the release of gaseous products like carbon dioxide. labwrench.com The decomposition of citrates can occur in multiple stages, and the temperatures at which these stages occur provide information about the thermal stability of the compound. researchgate.net For instance, the thermal decomposition of potassium citrate has been shown to proceed through several steps, ultimately forming potassium carbonate at higher temperatures. researchgate.netmostwiedzy.pl

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides valuable insights into the thermal transitions a material undergoes upon heating, such as melting, crystallization, glass transitions, and decomposition. The resulting data, often presented as a thermogram, plots heat flow against temperature, with endothermic and exothermic events appearing as peaks.

While specific, detailed research focusing exclusively on the Differential Scanning Calorimetry (DSC) of the compound this compound is not extensively available in the public domain, valuable insights can be gleaned from studies on closely related citrate salts. The thermal behavior of mixed citrate compounds and the individual components, potassium citrate and magnesium citrate, can provide a foundational understanding of the expected thermal transitions for this compound.

Detailed Research Findings

Research on a mixture of calcium and magnesium citrate provides an illustrative example of the type of thermal events that can be observed with citrate salts. A study on citrates derived from dolomite (B100054) revealed several distinct thermal transitions when analyzed by DSC at a heating rate of 5 °C/min from 30 °C to 550 °C. medigraphic.com The DSC curve for this mixed citrate sample exhibited three endothermic peaks in the temperature range of 100-200 °C, specifically at 101.7 °C, 167.1 °C, and 194.6 °C. medigraphic.com These endothermic events are typically associated with dehydration processes, where the water of hydration is released from the crystal structure. Following these dehydration steps, a broad exothermic peak was observed at a much higher temperature of 487.2 °C, which is indicative of the decomposition of the citrate molecule. medigraphic.com

The thermal characteristics of the individual components of this compound have also been documented. Magnesium citrate, which commonly exists as a nonahydrate, undergoes dehydration to its anhydrous form at approximately 150 °C. mdpi.comencyclopedia.pub Further heating leads to its decomposition at around 300 °C. mdpi.comencyclopedia.pub Potassium citrate is typically found as a monohydrate, and its transition to an anhydrous form can be achieved by adjusting the drying temperature. mdpi.comencyclopedia.pub

The following interactive data table summarizes the key thermal events observed in the DSC analysis of a calcium and magnesium citrate mixture, which can serve as a proxy for understanding the potential thermal behavior of this compound.

| Thermal Event | Peak Temperature (°C) | Type of Transition |

| 1 | 101.7 | Endothermic (Dehydration) |

| 2 | 167.1 | Endothermic (Dehydration) |

| 3 | 194.6 | Endothermic (Dehydration) |

| 4 | 487.2 | Exothermic (Decomposition) |

Note: Data derived from a study on a mixture of calcium and magnesium citrate. medigraphic.com

The study of the thermal decomposition of a mixture of potassium and magnesium citrates has also been a subject of research, particularly in the context of producing porous carbon materials. In such processes, the citrate salts are pyrolyzed, and during carbonization, they decompose to form potassium and magnesium oxides. dntb.gov.ua This indicates that the ultimate decomposition of this compound at elevated temperatures results in the formation of their respective metal oxides.

Investigation of Ion Dynamics and Solution Chemistry of Potassium Magnesium Citrate

Dissociation Equilibria in Aqueous Environments

When dissolved in water, potassium magnesium citrate (B86180), a salt of a weak tribasic acid, undergoes dissociation. wbcil.com As a water-soluble salt, it readily dissolves to form a clear solution, separating into its constituent ions: potassium (K⁺), magnesium (Mg²⁺), and citrate (C₆H₅O₇³⁻). wbcil.com The citrate ion itself is subject to protonation-deprotonation equilibria, governed by the pH of the aqueous environment.

Citric acid (H₃Cit) is a tribasic acid, meaning it has three ionizable protons from its carboxyl groups. researchgate.net The successive dissociation steps are characterized by distinct equilibrium constants (pKa values). researchgate.net In aqueous solutions, citric acid can exist in four different forms depending on the pH: H₃Cit, H₂Cit⁻, HCit²⁻, and Cit³⁻. researchgate.net The speciation and properties of the resulting complexes are influenced by factors such as the oxidation state of metal cations, ionic strength, and temperature. researchgate.net The equilibrium constants for the primary and secondary dissociation steps, as well as the limiting conductances, have been determined through conductance measurements of citric acid and its neutral salts (like trilithium, trisodium (B8492382), and tripotassium citrate) at various temperatures. researchgate.net In a neutral aqueous solution, citric acid is almost entirely ionized to its citrate form (Cit³⁻). researchgate.net

Table 1: Dissociation Constants of Citric Acid at 298.15 K researchgate.net

| Dissociation Constant | pKa Value |

| pKa₁ | 3.13 |

| pKa₂ | 4.76 |

| pKa₃ | 6.40 |

This table presents the negative logarithm of the acid dissociation constants (pKa) for the three carboxylic acid groups of citric acid at a standard temperature of 298.15 K (25 °C).

Complexation and Chelation Chemistry of Citrate with Divalent and Monovalent Cations

The citrate ion is a multidentate ligand, meaning it can bind to metal cations at multiple points. researchgate.net This is due to its three carboxyl groups and one hydroxyl group, which can act as electron-pair donors, forming coordinate bonds with cations. researchgate.netresearchgate.net This ability allows citrate to form stable, soluble complexes with a wide range of cations, including monovalent ions like potassium (K⁺) and divalent ions like magnesium (Mg²⁺) and calcium (Ca²⁺). researchgate.net

In aqueous solutions, magnesium ions have a high affinity for water and readily form hexaaquomagnesium ions, [Mg(H₂O)₆]²⁺. mdpi.com The chelation of magnesium by citrate involves the displacement of these water molecules. mdpi.com The citrate ligand can coordinate with the magnesium ion through a tridentate donor set, involving oxygen atoms from its carboxyl and hydroxyl groups. mdpi.com This coordination is inner-sphere, meaning there is direct bonding between the citrate and the magnesium ion, forming an entropically favored and stable six-membered ring. mdpi.com The stability of these complexes is a critical aspect of the solution chemistry of potassium magnesium citrate.

Citrate's ability to form soluble complexes with calcium ions is a well-documented phenomenon. researchgate.net This complexation reduces the concentration of free calcium ions in a solution. The formation of these soluble complexes is a key factor in various biological and chemical processes. The interaction between calcium and citrate can prevent the precipitation of less soluble calcium salts.

Molecular dynamics simulations have shown that the presence of magnesium ions can interfere with the binding of calcium and oxalate (B1200264) ions. nih.gov This interaction is crucial in preventing the nucleation and growth of calcium oxalate crystals, a common component of kidney stones. wbcil.comnih.gov The presence of Mg²⁺ ions tends to destabilize calcium oxalate ion pairs and reduces the size of their aggregates. nih.gov This inhibitory effect of magnesium is found to be synergistic with citrate, meaning the combined effect is greater than the sum of their individual effects. nih.gov The inhibitory action is also effective in acidic environments. nih.gov

The pH of the solution has a profound influence on the speciation of citrate and, consequently, its ability to chelate metal ions. researchgate.netresearchgate.net The three pKa values of citric acid indicate that the degree of protonation of the citrate molecule changes significantly with pH. researchgate.net At low pH, the fully protonated citric acid (H₃Cit) form dominates. As the pH increases, it deprotonates sequentially to H₂Cit⁻, HCit²⁻, and finally the fully deprotonated Cit³⁻ at higher pH values. researchgate.net

This pH-dependent speciation directly impacts the chelating capacity of citrate. The chelating performance for metal ions like magnesium is often evaluated at specific pH ranges. jungbunzlauer.com For instance, the effective complexation of magnesium ions by trisodium citrate has been noted to be significant at pH values between 11 and 13. jungbunzlauer.com The ionization of the hydroxyl group of citrate, which has a high pKa (around 11 or greater), can also play a role in chelation at high pH, as observed in nickel-citrate complexes where the hydroxyl group is ionized and coordinates to metal cations. researchgate.net

Elucidation of Molecular Mechanisms in Biological Systems in Vitro and Preclinical Models

Biochemical Pathways and Enzymatic Interactions

Magnesium as a Cofactor in Metabolic Processes (e.g., Glycolysis, Krebs Cycle, β-oxidation)

Magnesium (Mg²⁺) is a critical cofactor in numerous metabolic processes that are central to energy production. icm.edu.plbibliotekanauki.pl Its presence is obligatory for the function of over 300 enzymes, participating in key pathways such as glycolysis, the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle), and β-oxidation. icm.edu.plbibliotekanauki.pluwm.edu.pl

In glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749), many of the enzymes are sensitive to Mg²⁺. nih.gov The most significant role of magnesium is its binding to adenosine (B11128) triphosphate (ATP) to form the Mg-ATP complex. nih.govwikipedia.orgmdpi.com This complex is the actual substrate for several key glycolytic enzymes, including hexokinase and phosphofructokinase. nih.govmdpi.com

Similarly, in the Krebs cycle, which occurs in the mitochondria, Mg²⁺ is essential. icm.edu.plbibliotekanauki.pl It has been shown to enhance the activity of important mitochondrial dehydrogenases involved in energy metabolism, such as isocitrate dehydrogenase and the 2-oxoglutarate dehydrogenase complex. mdpi.com All reactions that involve ATP, a primary product of these cycles, require the presence of magnesium ions. icm.edu.pl

Magnesium also participates in β-oxidation, the process by which fatty acids are broken down to produce acetyl-CoA, which then enters the Krebs cycle. icm.edu.plbibliotekanauki.pl The activation of enzymes responsible for the formation, storage, and utilization of high-energy compounds is a primary function of magnesium. icm.edu.pl

Activation of Enzymes by Magnesium Ions

Magnesium ions are essential for the catalytic activity of a vast number of enzymes. icm.edu.plmagnesium.ca It is estimated that magnesium is a required cofactor for over 600 enzymes and is necessary for the activation of another 200. magnesium.ca The mechanisms by which Mg²⁺ activates enzymes are varied.

One primary mechanism involves the formation of a complex with a substrate, typically ATP, to produce the biologically active form of the substrate. icm.edu.plwikipedia.org For instance, what is often referred to as ATP in biological systems is actually the Mg-ATP complex. wikipedia.org The magnesium ion binds to the phosphate (B84403) groups of ATP, facilitating nucleophilic attack and the transfer of the phosphate group. wikipedia.orgoup.com

Magnesium can also bind directly to the enzyme, inducing a conformational change that results in an active structure capable of binding to its substrate. icm.edu.pl In some cases, both mechanisms are at play, where the enzyme must be activated by a magnesium ion to effectively bind the Mg-ATP substrate. icm.edu.pl

Furthermore, Mg²⁺ plays a structural role in stabilizing the catalytically active structure of some enzymes. bioline.org.br However, the concentration of magnesium is crucial, as excessively high concentrations can sometimes be inhibitory, possibly by displacing other essential metal ions like zinc from the active site. bioline.org.br While other divalent cations like manganese (Mn²⁺) can sometimes substitute for Mg²⁺, this often leads to a reduction in the efficiency of the enzymatic reaction. icm.edu.plwikipedia.org

Role of Potassium in Cellular Energy Metabolism (e.g., Glycolysis)

Potassium (K⁺) is another crucial ion in cellular metabolism, particularly in the process of glycolysis. researchgate.netnih.gov The activity of hexokinase II (HKII), a key enzyme that initiates glycolysis by phosphorylating glucose, requires intracellular potassium. nih.gov A decrease in intracellular potassium levels can impair aerobic glycolysis and lead to cellular energy stress. nih.govnih.gov

The reintroduction of potassium can restore ATP generation through glycolysis. nih.gov Specifically, pyruvate kinase, another critical enzyme in the glycolytic pathway, is influenced by potassium levels. researchgate.net The sodium-potassium pump (Na⁺/K⁺-ATPase), which maintains the electrochemical gradients of sodium and potassium across the cell membrane, is a major consumer of cellular ATP, and its activity has been linked to glycolysis in many tissues. wikipedia.org In red blood cells, the ATP generated from glycolysis is essential for powering the ion pumps that transport potassium into the cell. ebsco.com

Interplay of Citrate (B86180) with Tricarboxylic Acid Cycle Components

Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub for the metabolism of carbohydrates, fats, and proteins. nih.govmdpi.com The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. news-medical.net

Once formed, citrate is isomerized to isocitrate by the enzyme aconitase, and then continues through the cycle to regenerate oxaloacetate. nih.gov Cellular levels of citrate can influence the rate of the TCA cycle. High concentrations of citrate can act as an inhibitor of citrate synthase, representing a form of feedback inhibition. news-medical.net Mitochondrial citrate can also inhibit other key enzymes like pyruvate dehydrogenase and succinate (B1194679) dehydrogenase at high concentrations. mdpi.com

Citrate can be transported out of the mitochondria into the cytosol. In the cytosol, ATP-citrate lyase cleaves citrate into acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA is a crucial building block for the synthesis of fatty acids and cholesterol. The transport of citrate out of the mitochondria is part of the citrate-malate shuttle, which is important for transferring acetyl-CoA across the mitochondrial membrane.

Cellular Transport and Homeostasis Mechanisms

The maintenance of stable intracellular concentrations of ions like magnesium is critical for normal cellular function. This is achieved through a complex interplay of transport systems, including channels and exchangers, located in the cell membrane and the membranes of intracellular organelles. nih.govmdpi.com

Intracellular Magnesium Homeostasis and Transport Systems (Channels, Exchangers)

Magnesium is the second most abundant intracellular cation after potassium. nih.gov Despite large fluxes of Mg²⁺ across the cell membrane in response to various stimuli, the intracellular free Mg²⁺ concentration is kept relatively stable. nih.govphysiology.org This tight regulation is managed by a balance between Mg²⁺ influx, efflux, and intracellular buffering, primarily by ATP. nih.govphysiology.org

Magnesium transport across cellular membranes is mediated by specific proteins. nih.gov

Channels are primarily involved in Mg²⁺ influx into the cell. nih.gov Several families of Mg²⁺-permeable channels have been identified, including the Transient Receptor Potential Melastatin (TRPM) family members TRPM6 and TRPM7. mdpi.comphysiology.org These proteins are unique in that they function as both a channel and an enzyme (chanzyme). mdpi.com

Exchangers are mainly responsible for Mg²⁺ extrusion from the cell. nih.gov The Na⁺/Mg²⁺ exchanger, which is part of the solute carrier family 41 (SLC41), is a key player in this process. mdpi.compsu.edu

Other identified magnesium transporters include Magnesium Transporter 1 (MagT1) and Cyclin and CBS domain divalent metal cation transport mediator 2 (CNNM2). mdpi.com These transport systems are not only present on the plasma membrane but also on the membranes of organelles like the mitochondria and endoplasmic reticulum, ensuring proper magnesium distribution throughout the cell. mdpi.com

| Transporter Family | Example(s) | Primary Function | Location |

| Transient Receptor Potential (TRP) | TRPM6, TRPM7 | Mg²⁺ Influx | Cell Membrane |

| Solute Carrier (SLC) | SLC41A1 | Mg²⁺ Efflux (Na⁺/Mg²⁺ exchange) | Cell Membrane |

| Magnesium Transporter | MagT1 | Mg²⁺ Influx | Cell Membrane |

| Cyclin and CBS domain | CNNM2 | Mg²⁺ Efflux | Cell Membrane |

Potassium Ion Transport Mechanisms and Membrane Potential Regulation

Potassium (K⁺) ion transport is fundamental to numerous cellular processes, including the regulation of cell volume, pH homeostasis, and the establishment of the membrane potential. nih.gov The cell membrane maintains a high intracellular K⁺ concentration primarily through the action of the Na⁺/K⁺-ATPase pump, which actively transports K⁺ into the cell. physiology.org This creates a concentration gradient that favors the outward movement of K⁺ through various potassium channels. This outward leak of positive charge is a key determinant in establishing the negative resting membrane potential of most cells. physiology.orgwikipedia.org

The membrane potential, in turn, provides the electrochemical driving force for the transport of other ions and solutes across the cell membrane. physiology.org For example, the negative intracellular potential facilitates the entry of positively charged ions and the function of various cotransporters. physiology.org Therefore, any substance that influences potassium transport can indirectly affect a wide array of cellular functions by altering the membrane potential.

Mechanisms of Citrate Uptake across Cell Membranes (e.g., Na⁺-Dicarboxylate Co-transporter)

Citrate is transported across the plasma membrane of certain cells by members of the solute carrier family 13 (SLC13). nih.gov A key transporter in this family is the Na⁺-dependent citrate transporter (NaCT), also known as SLC13A5. nih.govmdpi.com This transporter facilitates the uptake of citrate from the extracellular fluid into the cell, a process that is coupled to the co-transport of sodium ions (Na⁺). mdpi.comnih.gov

The transport process mediated by NaCT is electrogenic, meaning it results in a net movement of positive charge into the cell. mdpi.com This is due to a proposed stoichiometry of four sodium ions for every one trivalent citrate ion transported. mdpi.comnih.gov The energy for this transport against a citrate concentration gradient is provided by the electrochemical gradient of sodium, which is maintained by the Na⁺/K⁺-ATPase pump. researchgate.net

In addition to NaCT, which shows a preference for citrate, other members of the SLC13 family, such as NaDC1 (SLC13A2) and NaDC3 (SLC13A3), transport dicarboxylates like succinate and fumarate, but can also transport citrate, albeit with lower affinity. nih.govrupress.org These transporters are also dependent on the sodium gradient. rupress.org The expression of these transporters varies by tissue, with NaCT being prominently found in the liver and brain. nih.gov

The uptake of citrate into the cytoplasm is a critical step for various metabolic pathways. Cytosolic citrate is a precursor for the synthesis of fatty acids and cholesterol. researchgate.netrupress.org It also acts as an allosteric regulator of key enzymes in glycolysis. mdpi.com

Influence of Acid-Base Balance and Ion Concentrations on Transport Phenomena

The transport of ions across cellular membranes is intricately linked to the acid-base balance of the surrounding fluid. nih.govnih.gov Changes in extracellular and intracellular pH can directly modulate the activity of various ion transporters and channels. nih.govbohrium.com For instance, in vitro studies on rabbit ileum have demonstrated that changes in bicarbonate (HCO₃⁻) concentration and pH significantly affect electroneutral Na⁺ and chloride (Cl⁻) absorption. nih.gov An increase in HCO₃⁻ concentration leads to a decrease in Na⁺ and Cl⁻ absorption, suggesting a profound regulatory role for acid-base balance in ion transport. nih.gov

Many plasma membrane transporters are directly coupled to the movement of H⁺ and HCO₃⁻, playing a crucial role in regulating intracellular pH. physiology.org When the extracellular fluid becomes acidic (acidosis), cells may activate transporters that extrude acid or accumulate base to maintain their internal pH. frontiersin.org Conversely, these transport activities will, in turn, affect the ion concentrations and electrochemical gradients across the membrane. frontiersin.org

The transport of citrate is also influenced by pH. The NaCT transporter (SLC13A5) is thought to transport the trivalent form of citrate (citrate³⁻). nih.gov Changes in pH will alter the ionization state of citric acid, thereby affecting the concentration of the specific substrate for the transporter. Furthermore, the activity of the Na⁺/H⁺ exchanger, which is crucial for pH regulation, is linked to the sodium gradient that drives citrate uptake. nih.gov Disruptions in the concentrations of key ions like potassium can also lead to intracellular acidosis, which in turn impairs citrate excretion. medscape.com Therefore, the interplay between acid-base status and the concentrations of various ions creates a complex regulatory network that governs the transport of molecules like potassium and citrate across cell membranes. bohrium.comphysiology.org

Modulation of Crystallization Processes in Biological Fluids (Preclinical Models)

Inhibition of Calcium Oxalate (B1200264) Crystal Nucleation and Growth

Potassium magnesium citrate has been shown in preclinical models to be an effective inhibitor of calcium oxalate (CaOx) crystallization, a primary process in the formation of kidney stones. doi.org Citrate itself is a well-known inhibitor of CaOx crystal formation. medscape.comecmjournal.org It functions through multiple mechanisms. Firstly, citrate complexes with calcium ions in the urine, reducing the free calcium ion activity and thereby lowering the supersaturation of calcium oxalate. medscape.com This reduction in supersaturation makes the nucleation of new crystals less likely.

Secondly, citrate directly inhibits the growth of existing CaOx crystals. researchgate.netresearchgate.net It adsorbs onto the crystal surfaces, particularly the calcium-rich faces, and disrupts the addition of further calcium and oxalate ions, thus slowing or halting crystal growth. researchgate.netresearchgate.net The inclusion of magnesium in the compound enhances this inhibitory effect. Magnesium also complexes with oxalate in the urine, reducing the availability of free oxalate to bind with calcium.

In a comparative study, potassium-magnesium citrate was found to be more effective than potassium citrate at the same potassium dose in reducing the urinary saturation of calcium oxalate. doi.org It also more prominently increased the formation product of calcium phosphate, indicating a stronger inhibition against spontaneous nucleation. doi.org Furthermore, the inhibition against the agglomeration of CaOx crystals, the process where small crystals clump together to form larger stones, was also marginally increased with potassium-magnesium citrate therapy. doi.org

Table 1: Effect of Citrate Compounds on Calcium Oxalate Crystallization Markers

| Parameter | Placebo | Potassium Citrate | Potassium-Magnesium Citrate |

|---|---|---|---|

| Urinary Saturation of Calcium Oxalate (x 10⁻⁸ M²) | 1.49 | 1.14 | 1.03 |

Data adapted from a study comparing the effects of potassium citrate and potassium-magnesium citrate on urinary biochemistry. doi.org

Effects on Calcium Phosphate Crystallization

The effect of this compound on calcium phosphate (CaP) crystallization is more complex. While citrate administration effectively raises urinary citrate and lowers urinary calcium, it also increases urinary pH. nih.govnih.gov An increase in urinary pH generally increases the supersaturation of calcium phosphate, which could potentially promote CaP stone formation. nih.gov

In preclinical studies using hypercalciuric stone-forming rats, administration of potassium citrate led to increased urinary supersaturation with respect to both CaP and CaOx, despite lowering urinary calcium. nih.gov This was attributed to the concurrent increases in urinary pH, oxalate, and phosphate. nih.gov However, other studies have shown that citrate can inhibit the formation of calcium phosphate (brushite) crystals. doi.org A study comparing potassium citrate and potassium-magnesium citrate found that the latter caused a more prominent increase in the formation product of brushite, which suggests a greater inhibition of spontaneous nucleation. doi.org This indicates that despite the rise in pH, the inhibitory activity of citrate and magnesium may counteract the increased supersaturation.

Table 2: Effect of Citrate Compounds on Calcium Phosphate (Brushite) Formation Product

| Parameter | Placebo | Potassium Citrate | Potassium-Magnesium Citrate |

|---|---|---|---|

| Formation Product of Brushite (x 10⁻⁷ M²) | 4.62 | 6.08 | 8.78 |

Data adapted from a study showing the inhibition against spontaneous nucleation of calcium phosphate. doi.org

Mechanisms of Urinary Alkalinization by Citrate

The administration of this compound leads to urinary alkalinization, meaning an increase in urinary pH. doi.org This effect is primarily due to the metabolic handling of the citrate component. nih.gov Citrate absorbed from the gastrointestinal tract is metabolized in the body, predominantly in the liver, through the tricarboxylic acid (TCA) cycle. leonardomedica.it This metabolic process consumes hydrogen ions and ultimately produces bicarbonate (HCO₃⁻). nih.gov

The generated bicarbonate acts as a systemic alkali, increasing the body's buffer base. The kidneys respond to this alkaline load by increasing the excretion of bicarbonate in the urine. medscape.com This increased urinary bicarbonate is the direct cause of the rise in urinary pH. medscape.com A higher urinary pH increases the solubility of certain substances, such as uric acid and cystine, which is a key mechanism in preventing the formation of uric acid and cystine stones. medscape.comresearchgate.net

In a study comparing potassium citrate and potassium-magnesium citrate, both treatments significantly raised urinary pH compared to a placebo. doi.org Notably, the pH increase was significantly higher with potassium-magnesium citrate therapy. doi.org This enhanced alkalinizing effect contributes to a more substantial decrease in the amount of undissociated, and therefore less soluble, uric acid in the urine. doi.org

Table 3: Effect of Citrate Compounds on Urinary pH

| Parameter | Placebo | Potassium Citrate | Potassium-Magnesium Citrate |

|---|---|---|---|

| Urinary pH | 6.06 ± 0.27 | 6.48 ± 0.36 | 6.68 ± 0.31 |

Data presented as mean ± SD. doi.org

Role of Magnesium in Oxalate Complexation and Supersaturation Reduction

In vitro and preclinical studies have elucidated the multifaceted role of magnesium, a key component of this compound, in mitigating the risk of calcium oxalate stone formation. The primary mechanism involves the complexation of magnesium with oxalate in both the gastrointestinal tract and the urinary system. auanews.netspnefro.pt

In the intestinal lumen, orally administered magnesium binds with dietary oxalate, forming a soluble magnesium oxalate complex. spnefro.pt This process reduces the amount of free oxalate available for absorption into the bloodstream, consequently lowering urinary oxalate excretion. spnefro.pt In the urinary tract, magnesium competes with calcium to bind with oxalate. The resulting magnesium oxalate complexes are significantly more soluble than calcium oxalate, thereby reducing the supersaturation of urine with respect to calcium oxalate. spnefro.ptnaturalmedicinejournal.com Molecular dynamics simulations have further revealed that the presence of magnesium ions can destabilize calcium oxalate ion pairs, leading to a reduction in the average size of their aggregates. nih.gov This inhibitory effect is observed to be dependent on the concentration of magnesium. nih.gov

In vitro crystallization experiments have demonstrated that magnesium effectively reduces both the nucleation and growth rates of calcium oxalate crystals at physiological oxalate concentrations. nih.govresearchgate.net The combination of magnesium and citrate has been shown to be more effective in reducing the growth rate and supersaturation of calcium oxalate than either component alone. nih.gov Studies comparing this compound to potassium citrate have shown that the former leads to a more significant decrease in the urinary saturation of calcium oxalate. doi.org

Table 1: In Vitro Effects of Magnesium on Calcium Oxalate Crystallization

| Parameter | Effect of Magnesium | Reference |

|---|---|---|

| Nucleation Rate | Inhibited at all oxalate concentrations | researchgate.net |

| Growth Rate | Inhibited at physiological oxalate concentrations | researchgate.net |

| Crystal Aggregation | Reduced average size of aggregates | nih.gov |

| Supersaturation | Reduced | nih.gov |

Investigation of Acid-Base Balance Regulation

The citrate component of this compound plays a crucial role in regulating acid-base balance primarily through its conversion to bicarbonate. easpublisher.comnih.gov In the body, particularly in the liver, skeletal muscle, and renal cortex, citrate is metabolized, yielding bicarbonate ions. nih.gov This metabolic conversion effectively increases the body's bicarbonate pool, which is a primary buffer in the blood, helping to neutralize excess hydrogen ions and counteract metabolic acidosis. easpublisher.combmj.com

The administration of potassium citrate has been shown in clinical trials to effectively raise and maintain serum bicarbonate levels in individuals with metabolic acidosis. nih.gov This alkalinizing effect helps to correct the acid-base imbalance. easpublisher.comnih.gov The organic anions from dietary sources, such as citrate, are converted to bicarbonate, which then neutralizes metabolic acids. bmj.combmj.com

The bicarbonate generated from citrate metabolism directly participates in the neutralization of metabolic acids. easpublisher.combmj.com In conditions of low-grade metabolic acidosis, which can be induced by diets high in acid-producing foods like animal proteins, the body's buffering systems can become strained. bmj.combmj.com The supplementation with an alkali source like potassium citrate provides the necessary base to neutralize the excess acid load. bmj.com One molecule of citrate can neutralize up to three hydrogen ions. bmj.com This process helps to alleviate the negative consequences of chronic acidosis, such as increased muscle degradation and bone demineralization. easpublisher.combmj.com By providing an exogenous source of alkali, this compound helps preserve the body's own buffering capacity. bmj.com

Buffering Capacity of Citrate and Bicarbonate Conversion